Thrombin Inhibitor Potency: 5-Chloro Substitution vs. Unsubstituted 2-Aminomethylbenzylamine
In a conserved P3P2 scaffold, the addition of a 5-chloro group to the o-aminomethylbenzylamine P1 ligand improved thrombin Ki from 313 nM (unsubstituted compound 28) to 3.3 nM (5-chloro compound 29), a 95-fold potency enhancement. This demonstrates that the 5-chloro substituent on a benzylamine scaffold is a critical potency driver for thrombin inhibition [1].
| Evidence Dimension | Thrombin Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | 3.3 nM (5-chloro analog 29; note: data are on 2-aminomethyl-5-chlorobenzylamine scaffold; class-level inference to 3-aminomethyl-5-chloro analog) |
| Comparator Or Baseline | 313 nM (unsubstituted o-aminomethylbenzylamine, compound 28) |
| Quantified Difference | ~95-fold improvement in Ki |
| Conditions | Thrombin (Factor IIa) enzyme inhibition assay; determined from Ki values using peptide substrate in human plasma; data from Table 2 of Rittle et al. (2003) [1]. |
Why This Matters
For researchers designing thrombin inhibitors, this quantifies the expected gain from incorporating a 5-chloro substituent—critical for justifying the cost and synthetic overhead of this specific building block over a simple benzylamine.
- [1] Rittle, K. E.; Barrow, J. C.; Cutrona, K. J.; et al. Unexpected Enhancement of Thrombin Inhibitor Potency with o-Aminoalkylbenzylamides in the P1 Position. Bioorg. Med. Chem. Lett. 2003, 13, 3477-3482. View Source
